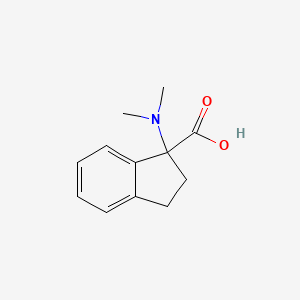

1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- is a heterocyclic organic compound that belongs to the indole family It is characterized by a fused benzene and pyrrole ring system, with a carboxylic acid group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- typically involves the reaction of indene with dimethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indene derivatives, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- has shown promise in medicinal applications, particularly in the development of treatments for neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of this compound exhibit anticholinesterase activity , which is crucial for enhancing cholinergic transmission in the brain.

Case Study: Alzheimer’s Disease Treatment

A significant study synthesized a series of derivatives and evaluated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds demonstrated IC50 values indicating potent inhibitory effects, thus suggesting their potential as therapeutic agents for Alzheimer's disease .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Aβ Inhibition |

|---|---|---|---|

| 20 | Not tested | 1.08 | Yes |

| 21 | Not tested | 1.09 | Yes |

Antituberculosis Activity

Research has also focused on the potential of indene derivatives in treating tuberculosis (TB). Modifications in the indene structure have led to enhanced activity against Mycobacterium tuberculosis by inhibiting ATP synthase, a critical enzyme for bacterial energy metabolism .

Antioxidant Properties

The compound has demonstrated antioxidant properties, making it useful in preventing oxidative stress-related diseases. It has been reported that 1H-Indene-1-carboxylic acid derivatives can scavenge active oxygen radicals and inhibit lipid peroxidation . This property is particularly beneficial in pharmaceutical formulations aimed at reducing oxidative damage.

Industrial Applications

In industrial chemistry, 1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable for producing specialty chemicals and materials with specific properties .

Wirkmechanismus

The mechanism of action of 1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-Indene-3-carboxylic acid: Another indene derivative with a carboxylic acid group at a different position.

1H-Indole-2-carboxylic acid: A similar compound with an indole structure and a carboxylic acid group.

Uniqueness

1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biologische Aktivität

1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 1H-Indene-1-carboxylic acid derivatives typically involves several chemical reactions. One common method is the Perkin reaction, which facilitates the formation of indene derivatives through the reaction of phthalic anhydrides with activated methylene compounds. This method has been optimized to yield various substituted indenes that exhibit significant biological activities .

Anticholinesterase Activity

Research has indicated that derivatives of 1H-indene-2-carboxylic acids show promising anticholinesterase activity, which is crucial for developing treatments for Alzheimer's disease. A study synthesized a series of 5,6-dimethoxy-1H-indene-2-carboxamides and evaluated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Notably, compounds 20 and 21 exhibited IC50 values of 1.08 µM and 1.09 µM against BuChE, indicating potent inhibitory effects .

Amyloid Beta Inhibition

In addition to cholinesterase inhibition, these compounds also demonstrated significant inhibition of amyloid beta (Aβ) aggregation. The thioflavin T assay results highlighted that certain indene derivatives could effectively prevent Aβ fibrillation, a hallmark of Alzheimer's pathology. Kinetic analysis suggested that the most effective inhibitors acted as noncompetitive inhibitors .

Structure-Activity Relationships (SAR)

The biological activity of 1H-indene derivatives can be attributed to specific structural features. The presence of electron-donating groups such as methoxy or dimethylamino groups enhances the compound's ability to interact with biological targets. The following table summarizes key SAR findings:

| Compound | R Group | AChE IC50 (µM) | BuChE IC50 (µM) | Aβ Inhibition |

|---|---|---|---|---|

| 20 | Dimethoxy | Not tested | 1.08 | Yes |

| 21 | Dimethoxy | Not tested | 1.09 | Yes |

| 22 | Methyl | Not tested | >10 | No |

Case Study: Alzheimer’s Disease Treatment

A significant study focused on the potential of these compounds as multifunctional agents for Alzheimer's treatment. The research involved a series of in vitro assays to evaluate both cholinergic activity and amyloid aggregation inhibition. The results demonstrated that specific modifications in the indene structure led to enhanced therapeutic profiles, suggesting a dual-action mechanism beneficial for AD management .

Case Study: Antituberculosis Activity

Another area of interest is the exploration of indene derivatives in treating tuberculosis (TB). Some studies have investigated how modifications in the indene structure can lead to enhanced activity against Mycobacterium tuberculosis. Compounds derived from indanones have shown promising results in inhibiting ATP synthase, a critical enzyme for bacterial energy metabolism .

Eigenschaften

IUPAC Name |

1-(dimethylamino)-2,3-dihydroindene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)12(11(14)15)8-7-9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQBUBVGJORSTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.